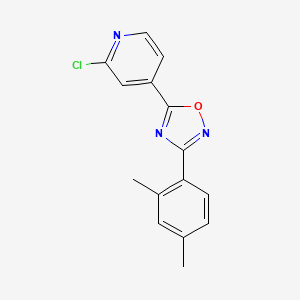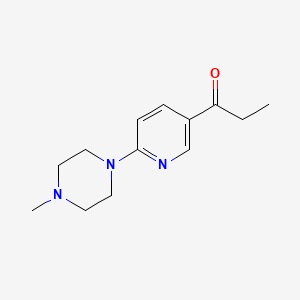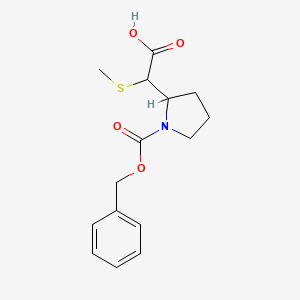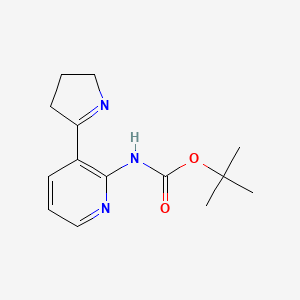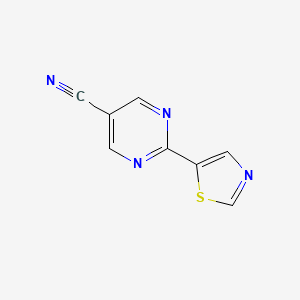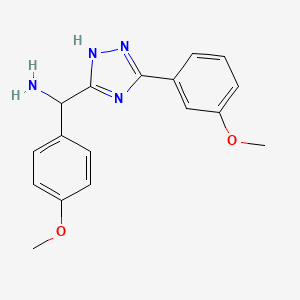
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a pyridine ring substituted with two chlorine atoms, a triazole ring, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. One common method involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the triazole ring and the ethyl ester group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
科学的研究の応用
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
作用機序
The mechanism of action of Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Ethyl 2-(2,6-dichloropyridin-3-yl)prop-2-enoate
- Ethyl 2-(2,6-dichloropyridin-3-yl)-2-oxoacetate
- 2,6-Dichloropyridine derivatives
Uniqueness
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the triazole and pyridine rings, which confer specific chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .
特性
分子式 |
C11H10Cl2N4O2 |
|---|---|
分子量 |
301.13 g/mol |
IUPAC名 |
ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-3-19-11(18)9-6(2)15-17(16-9)7-4-5-8(12)14-10(7)13/h4-5H,3H2,1-2H3 |
InChIキー |
JTHWYBQMCDQSSW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(N=C1C)C2=C(N=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


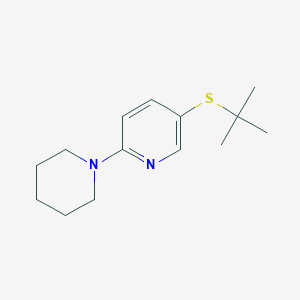
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
